molecular formula C27H40N4O7 B11832271 tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate

Cat. No.: B11832271
M. Wt: 532.6 g/mol
InChI Key: QPICORHASAMOSN-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate: is a complex organic compound that may be used in various scientific research applications. This compound contains multiple functional groups, including tert-butyl, piperazine, and carbonimidoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in these reactions may include tert-butyl chloroformate, piperazine, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: May be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate include other carbamate derivatives and piperazine-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H40N4O7

Molecular Weight

532.6 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate

InChI

InChI=1S/C27H40N4O7/c1-25(2,3)36-22(33)29-20(31(23(34)37-26(4,5)6)24(35)38-27(7,8)9)18-10-12-19(13-11-18)21(32)30-16-14-28-15-17-30/h10-13,28H,14-17H2,1-9H3

InChI Key

QPICORHASAMOSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)N2CCNCC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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